molecular formula C16H17NO4S2 B3516783 ethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate

ethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate

Cat. No.: B3516783
M. Wt: 351.4 g/mol
InChI Key: JLFRIZQWCOUTNM-UHFFFAOYSA-N
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Description

“Ethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate” is a complex organic compound. It contains a benzylic position, which is a carbon atom adjacent to a benzene ring . The compound also includes a sulfonyl group (-SO2-) and an amino group (-NH2), both of which are attached to the benzene ring . The ethyl benzoate part of the molecule is an ester, which can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids .


Synthesis Analysis

The synthesis of this compound likely involves several steps, including electrophilic aromatic substitution . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring . The reaction could also involve reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The aromatic ring provides stability to the molecule, while the sulfonyl and amino groups contribute to its reactivity . The ethyl benzoate part of the molecule is an ester, which has unique properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be diverse due to the presence of several reactive groups. Electrophilic aromatic substitution is a key reaction type for this compound . Other possible reactions include those at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Mechanism of Action

The mechanism of action for the reactions involving this compound likely involves several steps. For example, in electrophilic aromatic substitution, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, regenerating the aromatic ring and forming a substitution product .

Properties

IUPAC Name

ethyl 2-[(4-methylsulfanylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-3-21-16(18)14-6-4-5-7-15(14)17-23(19,20)13-10-8-12(22-2)9-11-13/h4-11,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFRIZQWCOUTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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